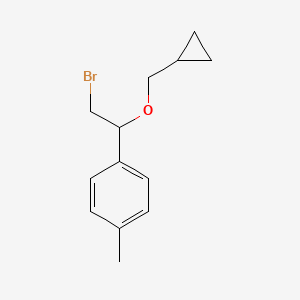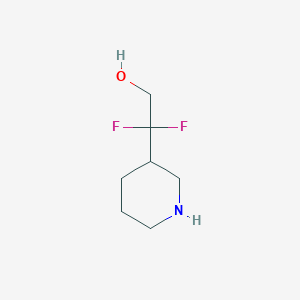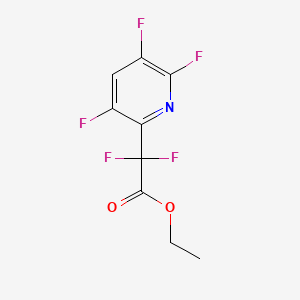
Ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is an organic compound that belongs to the class of fluorinated esters This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of ethyl difluoroacetate with 3,5,6-trifluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
科学研究应用
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its unique chemical properties and potential biological activity.
Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides.
Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity to biological targets. In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination.
相似化合物的比较
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can be compared with other fluorinated esters such as:
Ethyl difluoroacetate: Similar in structure but lacks the pyridine ring, leading to different chemical properties and applications.
Ethyl trifluoroacetate: Contains three fluorine atoms on the acetate group, resulting in different reactivity and applications.
Methyl difluoroacetate: Similar to ethyl difluoroacetate but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
属性
分子式 |
C9H6F5NO2 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC 名称 |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H6F5NO2/c1-2-17-8(16)9(13,14)6-4(10)3-5(11)7(12)15-6/h3H,2H2,1H3 |
InChI 键 |
CFHDIIYVQMFHNK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=NC(=C(C=C1F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



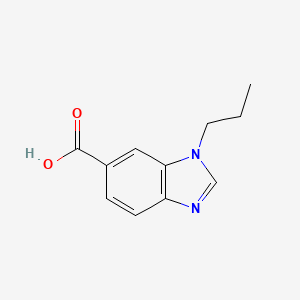
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

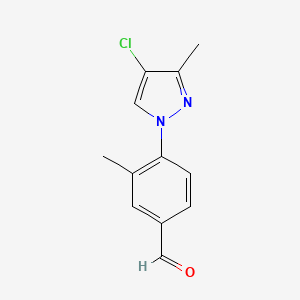
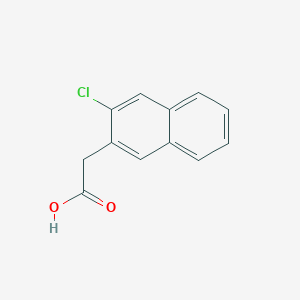
![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
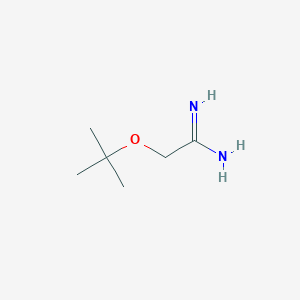
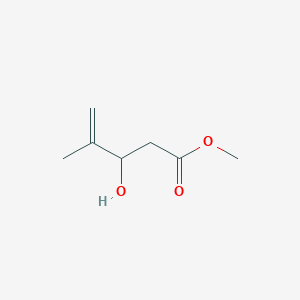
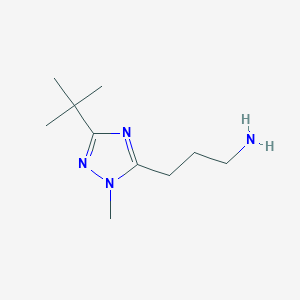
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
